molecular formula C17H21N7OS B5535785 4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

カタログ番号: B5535785
分子量: 371.5 g/mol
InChIキー: SALMZUGXIRVYHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine is a useful research compound. Its molecular formula is C17H21N7OS and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.15282949 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Dopamine Receptor Ligands

Compounds structurally related to the query chemical have been extensively studied for their affinity and selectivity towards dopamine receptors. For example, research into 4-heterocyclylpiperidines has led to the discovery of selective high-affinity ligands at the human dopamine D4 receptor. Through systematic exploration of structure-activity relationships, specific substitutions have been identified that improve affinity and selectivity, playing a crucial role in the development of potential therapeutic agents for disorders associated with dopamine receptor dysfunction (Rowley et al., 1997).

Synthesis and Evaluation of Antimicrobial Agents

The synthesis and pharmacological evaluation of s-triazine-based thiazolidinones as antimicrobial agents showcase another research application. These compounds, developed from the key intermediate 4-(4-amino-6-dimethylamino-[1,3,5]-triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, have been evaluated against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity. Such research underscores the potential of structurally related compounds in addressing antimicrobial resistance (Patel et al., 2012).

GyrB Inhibitors for Tuberculosis Treatment

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. This research highlights the compound's in vitro effectiveness against Mycobacterium smegmatis GyrB ATPase and its potential as a therapeutic agent for tuberculosis treatment, indicating the relevance of such structures in developing new treatments for infectious diseases (Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor have provided insights into the steric and electrostatic requirements for binding. This research is significant for understanding how structural features of compounds, including those similar to the query chemical, influence their activity as potential therapeutics for conditions modulated by the CB1 receptor (Shim et al., 2002).

将来の方向性

Given the wide range of biological activities exhibited by 1,2,4-triazole and thiazole derivatives, there is significant interest in the development of new drugs based on these structures . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

特性

IUPAC Name

[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7OS/c1-12-19-14(11-26-12)17(25)23-8-4-13(5-9-23)16-21-20-15(22(16)2)10-24-7-3-6-18-24/h3,6-7,11,13H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALMZUGXIRVYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。